2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

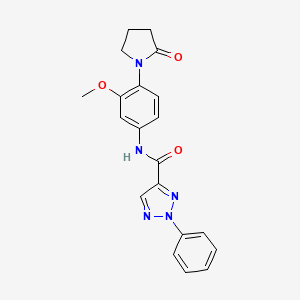

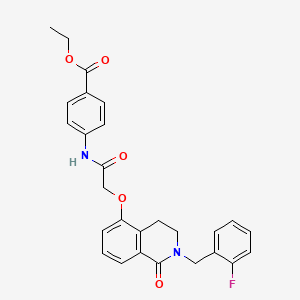

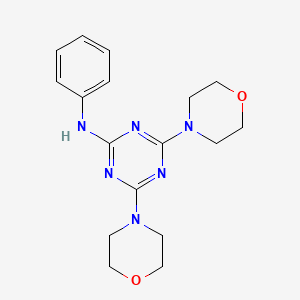

The compound “2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile” is a chemical compound with a unique structure . It is related to the compound “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” which has a CAS Number: 1211131-67-7 and a Molecular Weight: 142.16 .

Molecular Structure Analysis

The molecular formula of this compound is C13H13N3O, and it has a molecular weight of 227.267 . The structure of this compound includes an indole ring attached to an oxadiazole ring, which in turn is substituted with an isopropyl group .Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile, as part of a broader study, has been synthesized and evaluated for its antimicrobial properties. Gadegoni and Manda (2013) synthesized a series of novel compounds including those containing the 1,3,4-oxadiazole moiety. These compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as for anti-inflammatory activity. The synthesis involved the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, leading to compounds with potential antimicrobial and anti-inflammatory applications (Gadegoni & Manda, 2013).

Antioxidant and Enzyme Inhibition

Murat Bingul et al. (2019) focused on the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and for their acetylcholinesterase inhibition properties. Starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, the study produced novel compounds that showed significant antioxidant activities and promising results in acetylcholinesterase and butyrylcholinesterase enzyme inhibition assays. This research suggests the potential for these compounds in therapeutic applications related to oxidative stress and neurodegenerative diseases (Bingul et al., 2019).

Degradation and Stability

The stability and degradation kinetics of a 1,2,4-oxadiazole derivative (BMS-708163, A) were studied by Hartley et al. (2012) to develop a robust drug product. This study provides insight into the stability of such compounds across various conditions, contributing to the knowledge required for the formulation of stable pharmaceutical products. The research highlighted the impact of pH on the stability of compound A, offering guidance on formulation conditions that ensure product integrity (Hartley et al., 2012).

Antifungal Agents

Shelke et al. (2014) synthesized a novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives with potential antifungal properties. This study characterized the compounds through spectral methods and evaluated their in vitro antifungal activity, showing moderate to good efficacy against various fungal strains. This research adds to the understanding of the potential of 1,3,4-oxadiazole derivatives as antifungal agents (Shelke et al., 2014).

properties

IUPAC Name |

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10(2)14-17-18-15(20-14)13-9-11-5-3-4-6-12(11)19(13)8-7-16/h3-6,9-10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNHPZXHZJWJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2645661.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2645667.png)

![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)

![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)

![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)